3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group on the indole ring and a pyrazole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Pyrazole Formation: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Amide Bond Formation: The final step involves coupling the indole and pyrazole moieties through an amide bond formation using reagents like carbodiimides (e.g., EDCI) or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions can occur at the amide bond or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the indole ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-methoxyindole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.
1-methyl-1H-pyrazole-4-carboxamide: A pyrazole derivative with potential biological activity.
Uniqueness
3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is unique due to the combination of the methoxyindole and pyrazole moieties, which may confer distinct chemical and biological properties compared to other indole or pyrazole derivatives.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-(1-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C16H18N4O2/c1-19-11-13(10-17-19)18-16(21)6-8-20-7-5-12-9-14(22-2)3-4-15(12)20/h3-5,7,9-11H,6,8H2,1-2H3,(H,18,21) |
InChI Key |
FKZYFKJUTUDKAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.